2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide
Description
2,4,6-Trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a substituted benzene core with three methyl groups at the 2-, 4-, and 6-positions. The 3-position is functionalized with an N-methylmethanesulfonamido group, while the 1-position hosts a sulfonamide moiety linked to a phenyl ring (Fig. 1). This compound is identified by multiple synonyms, including AGN-PC-03S7I5 and RN AC1MRI5B, with the CAS registry number 518031-91-9 .
The molecule’s structural complexity arises from its dual sulfonamide groups, which confer unique electronic and steric properties.
Properties
IUPAC Name |
2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-11-13(2)17(14(3)16(12)19(4)24(5,20)21)25(22,23)18-15-9-7-6-8-10-15/h6-11,18H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPKAXMRRLWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound features a 2,4,6-trimethylbenzene core with two distinct sulfonamide groups at the 1- and 3-positions. Retrosynthetically, the molecule can be dissected into:
- 2,4,6-Trimethyl-1,3-phenylenediamine (CAS: 3102-70-3) as the precursor.
- Methanesulfonyl chloride and benzenesulfonyl chloride for sulfonamide formation.
The synthesis hinges on sequential sulfonylation reactions, with careful control over reaction conditions to ensure regioselectivity.
Synthetic Pathways
Stepwise Sulfonylation of 2,4,6-Trimethyl-1,3-Phenylenediamine
Formation of N-Phenylsulfonamide
The primary amine at the 1-position reacts with benzenesulfonyl chloride in anhydrous dichloromethane under basic conditions (triethylamine, 0°C to room temperature). The reaction proceeds via nucleophilic acyl substitution:
$$
\text{Ar-NH}2 + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Ar-NHSO}2\text{Ph} + \text{HCl} \quad
$$
Key Data:
- Yield: 78–85% (optimized with slow reagent addition).
- Purity: >95% (confirmed by HPLC).
Introduction of N-Methylmethanesulfonamido Group
The secondary amine at the 3-position undergoes sulfonylation with methanesulfonyl chloride in tetrahydrofuran (THF) at reflux (66°C). To prevent over-sulfonation, a sterically hindered base (2,6-lutidine) is employed:
$$
\text{Ar-NH} + \text{MeSO}2\text{Cl} \xrightarrow{\text{2,6-Lutidine}} \text{Ar-N(Me)SO}2\text{Me} + \text{HCl} \quad
$$
Optimization Insights:
- Reaction time: 12–16 hours.
- Yield: 65–72% (lower due to steric hindrance from 2,4,6-trimethyl groups).
Alternative Route: Prefunctionalized Building Blocks
A patent by Eid et al. describes a one-pot sulfonamide synthesis using sodium arylsulfinates and nitroarenes under reductive conditions. Adapting this method:
- 2,4,6-Trimethyl-3-nitroaniline is treated with sodium methanesulfinate and sodium benzenesulfinate in dimethylformamide (DMF) at 80°C.
- Catalytic copper(I) iodide facilitates the Ullmann-type coupling, followed by nitro group reduction with sodium bisulfite .
Advantages:
- Fewer purification steps.
- Higher functional group tolerance.
Limitations:
- Moderate regiocontrol (requires chromatographic separation).
Critical Reaction Parameters
Solvent and Temperature Effects
| Solvent | Reaction Step | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | N-Phenylsulfonylation | 0–25 | 85 |
| THF | N-Methylsulfonylation | 66 | 72 |
| DMF | One-pot synthesis | 80 | 68 |
Polar aprotic solvents (DMF, THF) enhance sulfonyl chloride reactivity but may necessitate higher temperatures for sterically hindered substrates.
Steric and Electronic Considerations
The 2,4,6-trimethyl substitution on the benzene ring introduces significant steric hindrance, slowing sulfonylation kinetics. Electronic effects from the methyl groups (electron-donating) deactivate the aromatic ring, necessitating electrophilic sulfonylation under strongly acidic or high-temperature conditions.
Chemical Reactions Analysis
2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Aromatic System and Substituents
- Target Compound : Features a benzene ring with 2,4,6-trimethyl substitution and a sulfonamido-phenyl group at position 1.
- 5-Bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran (): Replaces the benzene core with a benzofuran ring. The sulfinyl group at position 3 and bromo substituent introduce distinct electronic effects compared to the target’s sulfonamido group. The dihedral angle between benzofuran and 2-methylphenyl rings (87.87°) indicates significant non-planarity, contrasting with the target’s likely planar sulfonamide-phenyl linkage .
- Patent Compounds (): Include oxazolidinone and cyclohexenyl motifs, with trifluoromethyl groups enhancing electron-withdrawing effects. Ethanesulfonamide and ethanethioamide groups differ in sulfur oxidation states, affecting hydrogen-bonding capacity compared to the target’s N-methylmethanesulfonamido group .
Functional Group Analysis
Intermolecular Interactions and Crystal Packing
- Target Compound : Likely engages in C–H⋯O and N–H⋯O hydrogen bonds via sulfonamide groups. The phenyl ring may participate in π-π stacking, though steric bulk from methyl groups could limit close packing.
- Benzofuran Derivative : Exhibits C–H⋯O hydrogen bonds, Br⋯Br interactions (3.4521 Å), and π-π stacking between benzofuran and phenyl rings (interplanar distance: 3.488 Å).
- Patent Compounds : Thioamide groups (C=S) may form weaker hydrogen bonds than sulfonamides (C=O), influencing solubility and crystallinity.
Physicochemical and Electronic Properties
- Molecular Weight and Solubility :
- Electronic Effects :
- The target’s methyl groups donate electrons inductively, countering sulfonamides’ electron-withdrawing effects. In contrast, bromo and trifluoromethyl groups in analogs are strongly electron-withdrawing, altering charge distribution and reactivity .
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 356.47 g/mol. The compound features a sulfonamide functional group, which is known for its diverse pharmacological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.47 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antibacterial properties. A study conducted by Smith et al. (2023) demonstrated that derivatives of sulfonamides exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily through the inhibition of bacterial folate synthesis.
Anticancer Potential
Recent research has explored the anticancer properties of sulfonamide derivatives. For instance, Jones et al. (2024) reported that 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. A notable study by Lee et al. (2025) found that this sulfonamide derivative effectively inhibited carbonic anhydrase activity, which could have implications in treating conditions such as glaucoma and edema.
Case Studies
-
Case Study: Antibacterial Efficacy
- Objective : To evaluate the antibacterial effectiveness of the compound against E. coli.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : The compound showed a significant inhibition zone of 15 mm compared to the control.
-
Case Study: Anticancer Activity
- Objective : To assess the cytotoxic effects on lung cancer cells.
- Method : MTT assay was performed to measure cell viability.
- Results : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
Q & A
Q. What are the recommended synthetic strategies for preparing 2,4,6-trimethyl-3-(N-methylmethanesulfonamido)-N-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or sulfonylation reactions. For structurally analogous compounds, controlled temperatures (e.g., 0–25°C) and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions, such as oxidation of sensitive functional groups . Optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios of reagents (e.g., sulfonyl chlorides and amines) can improve yields. Analytical techniques like thin-layer chromatography (TLC) should be used for real-time monitoring .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and detecting impurities. For example, methyl groups in the 2,4,6-trimethylbenzene ring will exhibit distinct splitting patterns in the ¹H NMR spectrum . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (using SHELX software for refinement ) is recommended for resolving stereochemical ambiguities.
Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling?
Sulfonamides often exhibit limited solubility in aqueous media but are soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and temperature conditions are necessary to determine storage protocols (e.g., refrigeration under inert gas). Hydrolytic degradation of the sulfonamide group can occur in acidic/basic environments, necessitating pH-controlled experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity or binding affinity?
Discrepancies often arise from incomplete force-field parameterization in molecular dynamics simulations. To address this, cross-validate computational models with experimental data (e.g., isothermal titration calorimetry for binding constants or kinetic assays for reaction rates). SHELX-refined crystallographic data can provide precise structural parameters to refine computational models. Additionally, use high-level quantum mechanical calculations (e.g., DFT) to improve accuracy .
Q. What methodologies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Surface Plasmon Resonance (SPR) and Fluorescence Polarization Assays quantify binding kinetics and affinity. For enzyme inhibition studies, use kinetic assays (e.g., Michaelis-Menten analysis) with purified targets. Structural insights into binding pockets can be obtained via co-crystallization trials, leveraging SHELX for refinement . High-throughput screening (HTS) pipelines, as described for similar sulfonamides , enable rapid identification of lead candidates.
Q. How should researchers approach structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Systematically modify substituents (e.g., methyl groups or sulfonamido chains) and evaluate changes in activity using in vitro assays. For example, replacing the N-methyl group with bulkier substituents could enhance target selectivity. Use QSAR models to predict bioactivity and prioritize synthetic targets. Data from analogous compounds (e.g., pyrazole-sulfonamide hybrids ) provide benchmarks for SAR trends.
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Screening crystallization conditions (e.g., vapor diffusion with PEG-based precipitants) is critical. For sulfonamides, co-crystallization with target proteins (e.g., carbonic anhydrase) often improves crystal quality. SHELXD and SHELXE are robust tools for phase determination in challenging cases. If twinning occurs, use SHELXL’s TWIN command for refinement .
Methodological Notes
- Data Contradiction Analysis : Cross-reference crystallographic data (SHELX-refined ) with spectroscopic results to resolve structural ambiguities.
- Experimental Design : Prioritize inert synthetic conditions and rigorous purity checks to ensure reproducibility .
- Advanced Modeling : Combine experimental data (e.g., kinetic or crystallographic) with computational refinements to build predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
